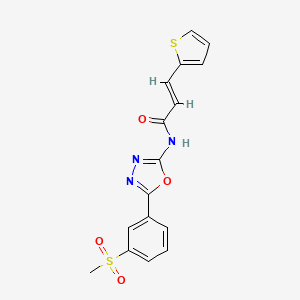![molecular formula C24H22F3N7O2 B2489951 (4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone CAS No. 920377-52-2](/img/structure/B2489951.png)
(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar triazolo-pyrimidinyl piperazine derivatives involves multiple steps, including condensation, cyclization, and substitution reactions, aimed at introducing specific functional groups that contribute to the compound's biological activity. For example, Zhou et al. (2014) developed a PET tracer for mapping cerebral adenosine A2A receptors, which involved high-specificity synthesis and purity techniques (Zhou et al., 2014).
Molecular Structure Analysis
The determination of molecular structures of related compounds involves advanced techniques such as X-ray diffraction, which reveals the conformational and crystalline characteristics. Akkurt et al. (2003) described the crystal structure of a related compound, highlighting the importance of weak intermolecular interactions in stabilizing the structure (Akkurt et al., 2003).
Chemical Reactions and Properties
Compounds with the triazolo-pyrimidinyl piperazine skeleton participate in various chemical reactions, including nucleophilic substitution and hydrogen bonding, which significantly affect their chemical behavior and potential biological activities. Ammirati et al. (2009) discussed the synthesis of a dipeptidyl peptidase IV inhibitor, demonstrating the compound's reactivity and potential for development as a treatment for type 2 diabetes (Ammirati et al., 2009).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are crucial for understanding the compound's stability and suitability for further applications. For instance, the structural features of related triazolo-benzoxadiazocine derivatives were analyzed through experimental and theoretical studies, providing insights into their stability and electronic properties (Gumus et al., 2018).
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
One application of similar compounds to (4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone is in the synthesis of new antimicrobial agents. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives with antimicrobial activities, indicating the potential of such compounds in developing new treatments against microbial infections (Bektaş et al., 2007).
Antagonist Activity
Compounds with similar structures have been evaluated for antagonist activity, particularly related to 5-HT2 receptors. Watanabe et al. (1992) reported the synthesis and evaluation of bicyclic 1,2,4-triazol-3(2H)-one derivatives, showing significant 5-HT2 antagonist activity. This suggests a potential use in neuropsychiatric or neurological therapies (Watanabe et al., 1992).
PET Tracer for Imaging of Cerebral Receptors
Zhou et al. (2014) developed a PET tracer based on a similar compound for mapping cerebral adenosine A2A receptors. This application demonstrates the potential of such compounds in neuroimaging and the study of neurological disorders (Zhou et al., 2014).
Tubulin Polymerization Inhibitors for Cancer Therapy
In cancer research, similar compounds have been used as tubulin polymerization inhibitors. Prinz et al. (2017) synthesized phenylpiperazin-1-yl)methanone derivatives, finding several analogues with excellent antiproliferative properties against a wide range of cancer cell lines (Prinz et al., 2017).
Anticonvulsant Drug Candidate
Severina et al. (2021) reported on a compound named "Epimidin," structurally related to the specified compound, as a new anticonvulsant drug candidate. This highlights the potential of such compounds in developing treatments for epilepsy (Severina et al., 2021).
Antibacterial Activity
Compounds similar to the specified chemical have been synthesized and evaluated for antibacterial activity. Nagaraj et al. (2018) developed novel triazole analogues of piperazine showing significant inhibition of bacterial growth (Nagaraj et al., 2018).
Propriétés
IUPAC Name |
[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F3N7O2/c1-2-36-19-9-7-18(8-10-19)34-22-20(30-31-34)21(28-15-29-22)32-11-13-33(14-12-32)23(35)16-3-5-17(6-4-16)24(25,26)27/h3-10,15H,2,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKKUBODDHYLTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=C(C=C5)C(F)(F)F)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F3N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

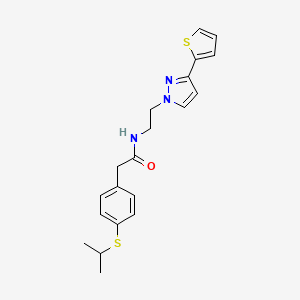

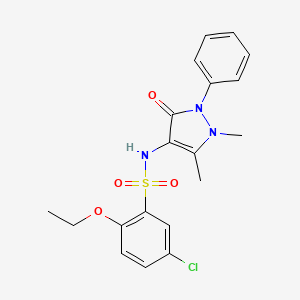
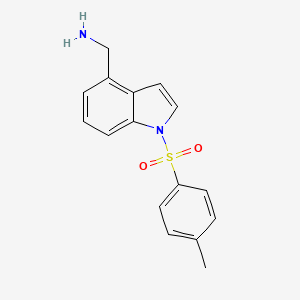
![N-[2-(cyclohexen-1-yl)ethyl]-N'-(4-fluorophenyl)oxamide](/img/structure/B2489877.png)
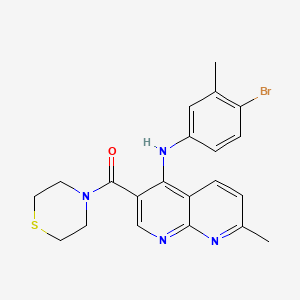

![1-[4-Ethoxy-2-methyl-5-(propan-2-yl)benzenesulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B2489881.png)

![1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile](/img/structure/B2489883.png)
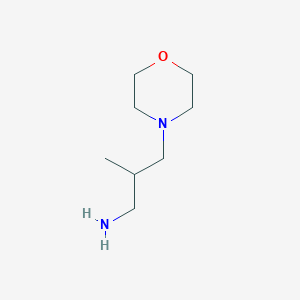
![N-(4-chloro-2,5-dimethoxyphenyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2489888.png)
